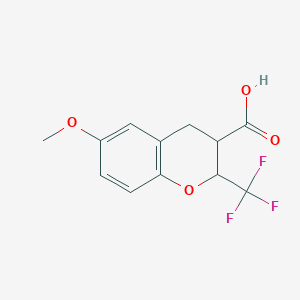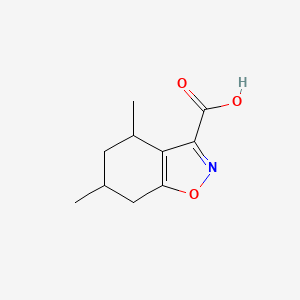![molecular formula C9H10BrClS B13207254 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C9H10BrClS It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom and four carbon atoms This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms, as well as a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene typically involves multiple steps. One common method starts with the bromination of thiophene to introduce the bromine atom at the 2-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the chloromethylation of the cyclopropyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques, such as chromatography and crystallization, to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between thiophene derivatives and biological molecules.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene depends on its specific application. In chemical reactions, the bromine and chlorine atoms can act as leaving groups, facilitating substitution reactions. The thiophene ring can participate in various electronic interactions, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors through its thiophene ring and halogen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but lacks the cyclopropyl and chloromethyl groups.
2-Chloro-5-methylthiophene: Similar structure but lacks the bromine and cyclopropyl groups.
5-(Chloromethyl)-2-methylthiophene: Similar structure but lacks the bromine and cyclopropyl groups.
Uniqueness
2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group.
Eigenschaften
Molekularformel |
C9H10BrClS |
|---|---|
Molekulargewicht |
265.60 g/mol |
IUPAC-Name |
2-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10BrClS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2H,3-6H2 |
InChI-Schlüssel |
YPFHKGDOGUKMSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(S2)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)
![Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13207174.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13207177.png)


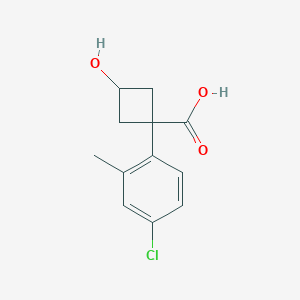

![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)
![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)
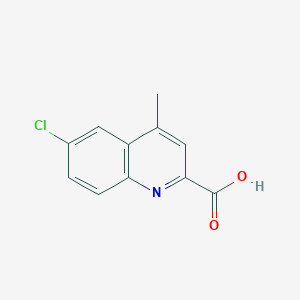
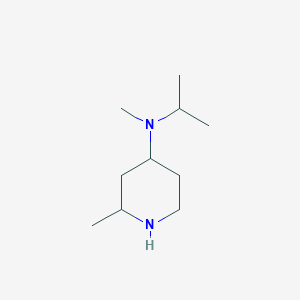
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
